molecular formula C10H13N3O B11734663 N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine

N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11734663
M. Wt: 191.23 g/mol
InChI Key: JMPRIEGYNXBMGE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the furan ring imparts unique reactivity and biological activity, while the pyrazole ring is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under suitable conditions. One common method includes:

    Condensation Reaction: Furan-2-carbaldehyde is reacted with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as sodium hydride or potassium carbonate.

    Solvent: The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction mixture is typically heated to a temperature range of 80-100°C to facilitate the condensation process.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of furan and pyrazole rings in N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine provides unique reactivity and stability compared to other similar compounds.

    Biological Activity: Its specific interactions with molecular targets and pathways make it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3

InChI Key

JMPRIEGYNXBMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=CO2)C

Origin of Product

United States

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